molecular formula C11H20O2 B2810805 (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol CAS No. 1909294-76-3

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol

Cat. No. B2810805
M. Wt: 184.279
InChI Key: IIVNHPMTFDFXCR-RKDXNWHRSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This involves understanding how the compound is made. It includes the starting materials, the reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

  • Spiro[3.3]heptane Scaffold : The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, suitable as building blocks in drug discovery, highlights the structural similarity between the spiro[3.3]heptane and cyclohexane scaffolds. These compounds are useful as restricted surrogates of cyclohexane derivatives, aiding in the optimization of ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).

Chemical Properties and Reactivity

  • Radical Generation and Rearrangement : Studies on spiro[3.3]heptan-3-yl radicals, generated by bromine abstraction, demonstrate their similarity to cyclobutyl radicals. The research into these radicals' reactivity and rearrangement provides insights into the structural and chemical properties of related compounds (Roberts, Walton, & Maillard, 1986).

Synthetic Methodologies

  • Spirocyclic Compounds Synthesis : Research into the synthesis of various spirocyclic compounds, like spiro[3.3]heptanes and spiro[2.4]heptanes, contributes to the understanding of their chemical behavior and potential applications in more complex chemical syntheses (Tsuji, Moritani, & Nishida, 1967).

Electrochemical Properties

  • Electrochemistry of Spirolactone : Investigation of the redox properties of spiro[2.4]hepta-1,6-dien-5-one (spirolactone) using cyclic voltammetry and controlled potential electrolysis provides valuable information on the electrochemical behavior of spiro compounds, which is essential for their potential applications in electronic and photonic devices (Mattiello & Rampazzo, 2001).

Conformational Analysis

  • Conformational Variety in Spirocyclic Compounds : Studies focusing on the conformational analysis of spirocyclic compounds, such as 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, shed light on the diverse molecular geometries and their stability, which is crucial for understanding the chemical and physical properties of these compounds in various applications (Rowicki et al., 2019).

Catalysis and Organic Transformations

  • Skeletal Reorganization Catalysis : Research on the skeletal reorganization of benzofused spiro[3.3]heptanes using rhodium(i) catalysts offers insights into new methodologies for organic synthesis, particularly in the generation of complex organic structures (Matsuda, Yuihara, & Kondo, 2016).

Safety And Hazards

This involves understanding the risks associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting areas for future research. This could be based on current limitations or challenges associated with the compound, or on potential applications that have not yet been fully explored.


Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. In such cases, experimental studies might be needed to gather more data.


properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNHPMTFDFXCR-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(1r,3r)-3-(tert-butoxy)spiro[3.3]heptan-1-ol

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